molecular formula C10H11NO4S B2974699 Ethyl 2-((2-nitrophenyl)thio)acetate CAS No. 24290-27-5

Ethyl 2-((2-nitrophenyl)thio)acetate

Cat. No. B2974699
CAS RN: 24290-27-5
M. Wt: 241.26
InChI Key: IRJBUPPYBALQKJ-UHFFFAOYSA-N
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Description

Ethyl 2-((2-nitrophenyl)thio)acetate is a chemical compound with the CAS Number: 24290-27-5. It has a molecular weight of 241.27 and its IUPAC name is ethyl [(2-nitrophenyl)sulfanyl]acetate . It is a solid substance stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO4S/c1-2-15-10(12)7-16-9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid substance stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

General Basic Catalysis of Ester Hydrolysis

Ethyl 2-((2-nitrophenyl)thio)acetate and similar compounds have been studied for their roles in the hydrolysis of esters, demonstrating the importance of basic catalysis in these processes. For instance, the hydrolysis of nitrophenyl acetates, including structures akin to this compound, is catalyzed by various bases, offering insights into enzymatic hydrolysis mechanisms due to their similarity in catalytic behavior with enzymes like or-chymotrypsin (Bender & Turnquest, 1957).

Synthesis of Hydroxamic Acids and Ureas

Research has demonstrated the utility of nitrophenylsulfonyloxyimino derivatives, closely related to this compound, in synthesizing hydroxamic acids and ureas from carboxylic acids without racemization. This method provides a straightforward approach for converting carboxylic acids to ureas in a single step, highlighting the compound's potential in synthetic organic chemistry (Thalluri et al., 2014).

Carboxy-Group Protection in Peptide Synthesis

The 2-(p-nitrophenylthio)ethyl group, related to this compound, has been applied as a protective group for carboxyl groups in peptide synthesis. This protective group can be selectively removed by conversion into the corresponding sulphone, offering advantages in synthetic efficiency and selectivity (Amaral, 1969).

Biodiesel Production

Studies on the lipase-mediated conversion of vegetable oils into biodiesel have explored ethyl acetate (structurally related to this compound) as an acyl acceptor. This approach has shown significant yields in biodiesel production, demonstrating the compound's relevance in renewable energy research (Modi et al., 2007).

Novel Anti-Cancer Agents

Research into nitrosubstituted acyl thioureas, which are structurally similar to this compound, has uncovered their potential as anti-cancer agents. These compounds have been shown to interact with DNA, suggesting their utility in developing new treatments for cancer (Tahir et al., 2015).

Safety and Hazards

The safety information for Ethyl 2-((2-nitrophenyl)thio)acetate indicates that it has some hazards associated with it. The GHS pictograms show a GHS07 signal word warning . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280-P305+P351+P338, advising to wear protective gloves/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy.

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of a compound. For Ethyl 2-((2-nitrophenyl)thio)acetate, it’s recommended to store it in a dry room at normal temperature to maintain its stability .

properties

IUPAC Name

ethyl 2-(2-nitrophenyl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-2-15-10(12)7-16-9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJBUPPYBALQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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